Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate
Overview
Description
Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, also known as 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid or HEPES, is a chemical substance with the molecular formula C8H18N2O4S . It is a hydrogen ion buffering agent that can maintain a constant pH range for an extended period .
Molecular Structure Analysis
The molecular weight of Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate is 276.4 g/mol. The Hill formula for this compound is C8H18N2O4S .Physical And Chemical Properties Analysis
Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate has a molar mass of 238.30 g/mol . It is soluble in water . The useful pH range of this compound is 6.8-8.2, and it has a pKa of 7.5 at 25°C .Scientific Research Applications
1. Self-Assembly in Chemical Synthesis
Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate facilitates the self-assembly of complex structures. For instance, its use in the preparation of a one-dimensional helical polymer consisting of independent silver-containing helical chains demonstrates its role in the formation of novel supramolecular architectures through hydrogen bonding interactions between chains, highlighting its significance in materials chemistry and nanotechnology Daofeng Sun et al., 2003.
2. In Analytical Chemistry
This compound has been employed as a derivatization reagent in liquid chromatography, exemplified by its application in the analysis of caproic acid. Its unique structure, featuring a fluorophore for sensitive detection and a tertiary amino function for easy post-derivatization removal, showcases its utility in enhancing the sensitivity and specificity of analytical methodologies Hsin‐Lung Wu et al., 1997.
3. Carbon Dioxide Capture
Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate has been highlighted for its role in carbon dioxide absorption processes when used in conjunction with potassium carbonate. The addition of this compound significantly enhances the rate of CO2 absorption, indicating its potential for improving the efficiency of carbon capture technologies J. Cullinane et al., 2004.
4. Metal Coordination Studies
Research has demonstrated the ability of Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate to coordinate metal ions, contradicting previous assumptions about its non-coordinating nature. This property is significant for understanding metal-ligand interactions in various chemical and biological contexts Stephanie M. Bilinovich et al., 2011.
5. Spectroscopic and Computational Studies
The compound has been the subject of detailed structural and spectroscopic analysis, providing insights into its molecular geometry, vibrational spectra, and electronic properties. Such studies are crucial for understanding the fundamental properties of this buffer and its interactions with other molecules J. Kumar et al., 2016.
6. Enhancement of Radiopharmaceuticals
Its role in the radiolabelling of gallium-68 compounds has been examined, with findings suggesting that current regulations on its content in radiopharmaceuticals might be reconsidered based on its beneficial effects on molar activity and well-documented safety profile J. le Roux et al., 2021.
Safety And Hazards
properties
IUPAC Name |
potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S.K/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h11H,1-8H2,(H,12,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWURIFKZTJGMFD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17KN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635730 | |
Record name | Potassium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate | |
CAS RN |
82207-62-3 | |
Record name | Potassium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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